molecular formula C11H8FNO3 B13163728 6-Fluoro-2-methoxyquinoline-3-carboxylic acid

6-Fluoro-2-methoxyquinoline-3-carboxylic acid

Cat. No.: B13163728
M. Wt: 221.18 g/mol
InChI Key: FJGSSMQWLGSBFF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluorine and methoxy groups in its structure imparts unique chemical properties that can be exploited for different scientific purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxyquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: Introduction of the methoxy group at the 2-position. This can be done using methanol in the presence of a base like sodium hydride.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-methoxyquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial infections.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique chemical properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The presence of the fluorine atom enhances its binding affinity to these enzymes, making it a potent antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline-3-carboxylic acid
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 6-Bromo-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Fluoro-2-methoxyquinoline-3-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

6-fluoro-2-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15)

InChI Key

FJGSSMQWLGSBFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O

Origin of Product

United States

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